N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of action
Furan and isoxazole derivatives have been found to interact with a variety of biological targets. For example, some furan derivatives have shown antibacterial activity , indicating that they may target bacterial proteins or enzymes.
Biochemical pathways
Furan and isoxazole derivatives can participate in a variety of biochemical pathways depending on their specific structures and targets. For instance, some furan derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities , suggesting that they may affect pathways related to viral replication, inflammation, and cell proliferation.
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a furan derivative with a hydroxypropyl group, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Functional groups on the furan or oxazole rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions typically require controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxazole ring can produce 2-amino-5-methyl-1,2-oxazole .
Scientific Research Applications
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and oxazole derivatives, such as:
- Furan-2-carboxamide
- 5-Methyl-1,2-oxazole-3-carboxamide
- 3-Hydroxypropyl-furan derivatives .
Uniqueness
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-6-10(14-18-8)12(16)13-4-2-11(15)9-3-5-17-7-9/h3,5-7,11,15H,2,4H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLLYIKNJPKHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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